molecular formula C8H4BrN3 B11716795 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

Cat. No.: B11716795
M. Wt: 222.04 g/mol
InChI Key: QGFNFLBDLOUNNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile typically involves the bromination of pyrrolo[1,2-b]pyridazine-7-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-4-6(5-10)12-8(7)2-1-3-11-12/h1-4H

InChI Key

QGFNFLBDLOUNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2N=C1)C#N)Br

Origin of Product

United States

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